molecular formula C14H13N3O4 B13052428 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13052428
M. Wt: 287.27 g/mol
InChI Key: YVZZAVQHKPZEOK-UHFFFAOYSA-N
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Description

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoxazole ring fused to a pyridazine ring, with a 2,4-dimethoxyphenyl group and a methyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with nitrile oxides under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) acetate or palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the isoxazole ring.

Scientific Research Applications

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific combination of the isoxazole and pyridazine rings, along with the 2,4-dimethoxyphenyl and methyl substituents.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C14H13N3O4/c1-7-11-13(21-17-7)12(15-16-14(11)18)9-5-4-8(19-2)6-10(9)20-3/h4-6H,1-3H3,(H,16,18)

InChI Key

YVZZAVQHKPZEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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